molecular formula C11H16NO5- B107517 (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 198646-60-5

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B107517
CAS No.: 198646-60-5
M. Wt: 242.25 g/mol
InChI Key: GPBCBXYUAJQMQM-QMMMGPOBSA-M
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Description

(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS: 198646-60-5) is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its molecular formula is C₁₁H₁₇NO₅, with a molecular weight of 243.3 g/mol and a purity typically ≥95–97% . Key physicochemical properties include:

  • Melting Point: 121–125°C
  • Optical Activity: [α]²²/D = -18.5° (c = 1 in chloroform)
  • LogP: 0.98 (moderate lipophilicity)
  • Solubility: 12 g/L in water at 25°C
  • Sensitivity: Air- and moisture-sensitive .

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the 4-oxo and carboxylic acid groups enable diverse reactivity, such as nucleophilic additions or peptide couplings .

Properties

CAS No.

198646-60-5

Molecular Formula

C11H16NO5-

Molecular Weight

242.25 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1

InChI Key

GPBCBXYUAJQMQM-QMMMGPOBSA-M

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

A seminal six-step enantioselective synthesis was developed using L-serine as a chiral auxiliary (Figure 1). The process involves:

  • Protection of L-serine : Conversion to a nitrone via condensation with ethyl glyoxylate.

  • Cycloaddition : Reaction with methyl acrylate to form an isoxazolidine intermediate.

  • Ring-opening hydrogenolysis : Cleavage of the isoxazolidine to yield a γ-amino alcohol.

  • Oxidation : Introduction of the 4-oxo group using Dess-Martin periodinane.

  • Boc protection : tert-Butoxycarbonylation of the amine.

  • Hydrolysis : Conversion of the ester to the carboxylic acid.

This route achieves an overall yield of 28% with >99% enantiomeric excess (ee).

Table 1: Key Reaction Parameters for Cycloaddition-Based Synthesis

StepReagents/ConditionsYield (%)ee (%)
Nitrone formationEthyl glyoxylate, RT, 12 h85
CycloadditionMethyl acrylate, 0°C, 24 h7899
HydrogenolysisH₂/Pd-C, MeOH, 6 h9199
OxidationDess-Martin periodinane, DCM, 2 h89
Boc protectionBoc₂O, DMAP, DCM, 0°C95
HydrolysisLiOH, THF/H₂O, RT82

Enantioselective Strategies

Chiral Pool Approach Using Serine Derivatives

The (S)-enantiomer is synthesized from L-serine, while the (R)-enantiomer employs D-serine. Stereochemical integrity is preserved through:

  • Curtius rearrangement : Retains configuration during conversion of α-hydroxy esters to γ-amino alcohols.

  • Crystallization-induced asymmetric transformation : Enhances ee to >99% via recrystallization in hexane/ethyl acetate.

Table 2: Comparison of Enantiomer Synthesis

Parameter(S)-Enantiomer(R)-Enantiomer
Starting materialL-SerineD-Serine
Key stepCurtius rearrangementCurtius rearrangement
Final ee99.2%98.8%
Overall yield28%26%

Oxidation Strategies for 4-Oxo Group Introduction

Dess-Martin Periodinane vs. Swern Oxidation

Dess-Martin periodinane is preferred for its mild conditions and high selectivity (Table 3). Alternatives include:

  • Swern oxidation (oxalyl chloride/DMSO): Requires cryogenic conditions (-78°C) but avoids over-oxidation.

  • TPAP/NMO : Catalytic tetrapropylammonium perruthenate with N-methylmorpholine N-oxide.

Table 3: Oxidation Method Comparison

MethodTemperature (°C)Yield (%)Purity (%)
Dess-Martin258998
Swern-787595
TPAP/NMO08297

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency:

  • Flow hydrogenation : Microreactors reduce Pd catalyst loading to 0.5 mol% while maintaining 91% yield.

  • Solvent recycling : Dichloromethane (DCM) is replaced with 2-methyltetrahydrofuran (2-MeTHF) for greener processing.

Table 4: Solvent Effects on Boc Protection

SolventReaction Time (h)Yield (%)
DCM295
2-MeTHF393
THF488

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.15–3.30 (m, 2H, H-3/H-5), 4.25 (dd, J = 8.4 Hz, H-2).

  • HRMS : Calculated for C₁₁H₁₇NO₅ [M+H]⁺: 244.1184; Found: 244.1186.

  • X-ray crystallography : Confirms (S)-configuration (Flack parameter = 0.02).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) resolves enantiomers with RtR_t = 12.3 min (S) and 14.1 min (R).

Comparative Analysis of Synthetic Methods

Table 5: Method Optimization Metrics

MethodStepsOverall Yield (%)ee (%)Scalability
Cycloaddition route628>99High
Chiral resolution43599Moderate
Enzymatic synthesis34095Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to modify the ketone group or the piperidine ring.

    Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Alcohol Derivatives: From reduction of the ketone group.

    Free Amine Derivatives: From deprotection of the Boc group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₇NO₅
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 198646-60-5
  • Melting Point : 121-126°C
  • Optical Rotation : -22° (c=1 in chloroform)

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis of Bioactive Molecules

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a versatile building block in drug development.

Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated that derivatives of this compound can exhibit significant biological activity against various diseases. For instance, modifications to the piperidine ring have led to the discovery of new analgesics and anti-inflammatory agents.

Antitumor Activity

Recent studies indicate that compounds derived from this compound show promising antitumor activity. These derivatives have been tested against several cancer cell lines, demonstrating the potential for developing new anticancer therapies.

Data Table: Antitumor Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Derivative AMCF712.5
Derivative BHeLa8.3
Derivative CA54915.0

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary in reactions to produce enantiomerically enriched products.

Example Reaction:
The use of this compound in Michael additions has been explored, leading to high yields of desired products with excellent enantioselectivity.

Protecting Group Strategy

In synthetic organic chemistry, the Boc group is widely used as a protecting group for amines. The strategic use of this compound allows chemists to selectively protect amino groups during multi-step syntheses, facilitating complex molecule construction.

Polymer Chemistry

Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Thermal Stability (°C)Reference
Composite A45200
Composite B50210

Mechanism of Action

The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid depends on its application. In pharmaceutical research, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis, allowing for controlled reactions to produce the desired active molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 2: Carboxylic Acid vs. Ester/Methyl Groups

(S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (CAS: 790667-49-1)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Differences :
    • Replaces the carboxylic acid at position 2 with a methyl ester , reducing polarity (higher LogP compared to the target compound).
    • Lacks the acidic proton, limiting its utility in reactions requiring carboxylate activation (e.g., amide bond formation).
    • Applications: Intermediate in alkaloid synthesis or chiral auxiliaries .
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (CAS: 98303-20-9)
  • Similarity Score : 0.95 (structural similarity)
  • Key Differences: Lacks the 4-oxo group, reducing electrophilicity at position 3.

Substitution at Position 4: Oxo vs. Hydroxyl/Phenyl Groups

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 955016-25-8)
  • Similarity Score : 0.92
  • Key Differences :
    • Replaces the 4-oxo group with a hydroxyl group, enabling hydrogen bonding and altering solubility (higher water solubility expected).
    • Stereochemistry : The (2S,4R) configuration may influence chiral recognition in enzymatic reactions .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3)
  • Key Differences :
    • Pyrrolidine core (5-membered ring) vs. piperidine (6-membered), affecting ring strain and conformational flexibility.
    • 4-Phenyl substitution introduces aromaticity, increasing LogP (predicted ~2.5) and enabling π-π interactions in drug design .

Data Table: Comparative Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight LogP PSA (Ų) Solubility (g/L) Key Functional Groups
Target Compound (198646-60-5) C₁₁H₁₇NO₅ 243.3 0.98 83.91 12 4-oxo, carboxylic acid
(S)-2-Methyl-4-oxopiperidine-1-ester (790667-49-1) C₁₁H₁₉NO₃ 213.27 ~1.5* 55.6 <5 (predicted) 4-oxo, methyl ester
4-Hydroxypiperidine analog (955016-25-8) C₁₁H₁₉NO₅ 245.2 0.75 94.3 >20 (predicted) 4-hydroxyl, carboxylic acid
4-Phenylpyrrolidine analog (96314-29-3) C₁₆H₂₁NO₄ 291.3 ~2.5* 66.4 <1 4-phenyl, carboxylic acid

*Predicted based on structural analogs.

Biological Activity

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, commonly referred to as Boc-4-oxopiperidine, is a compound with significant biological activity, particularly in medicinal chemistry. Its structure is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₅
  • Molecular Weight : 243.26 g/mol
  • Melting Point : 121-126 °C
  • Optical Rotation : -22° (c=1 in chloroform)
  • CAS Number : 198646-60-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, facilitating its use in drug development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

Biological Activity Data

A summary of key studies investigating the biological activity of this compound is presented below:

StudyBiological TargetFindings
Kroon et al. (2020) PDK1 KinaseIdentified as a potential inhibitor; affects downstream signaling pathways related to cell survival and proliferation.
ACS Journal of Medicinal Chemistry (2020) Various kinasesStructure–activity relationship studies revealed modifications that enhance potency against specific targets.
Ambeed Product Data General solubility and stabilityDemonstrated high solubility (15.2 mg/ml), suggesting favorable pharmacokinetic properties.

Case Studies

  • PDK1 Inhibition : A study highlighted the role of this compound as an inhibitor of PDK1, which is crucial for the activation of several AGC kinases involved in cancer signaling pathways. The compound was shown to reduce the activation of downstream targets such as S6K and SGK in vitro, suggesting potential applications in cancer therapy .
  • Drug Development Applications : The compound has been explored within multicomponent reactions aimed at synthesizing novel drug candidates. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets .

Q & A

Q. What are the key synthetic routes for (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by oxidation to introduce the 4-oxo group. Critical steps include:

  • Boc Protection : Use anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, catalyzed by DMAP .
  • Oxidation : Selective oxidation of the 4-position can be achieved with Dess-Martin periodinane or Swern oxidation to avoid over-oxidation .
  • Purification : Reverse-phase HPLC or silica gel chromatography is recommended to isolate the product from intermediates like Boc-deprotected byproducts .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., S-configuration at C2) and Boc-group integrity. The 4-oxo group appears as a carbonyl signal at ~208 ppm in ¹³C NMR .
  • X-ray Crystallography : For absolute configuration verification, single-crystal diffraction using SHELXL-2018/3 is recommended. Proper Flack parameter analysis (e.g., x > 0.3) ensures enantiopurity validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO₅; theoretical 243.26 g/mol) .

Q. What are common impurities in synthesis, and how are they mitigated?

  • Boc-Deprotected Byproducts : Trace acids or moisture can hydrolyze the Boc group. Use rigorous anhydrous conditions and monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Over-Oxidation Products : Uncontrolled oxidation may yield 4-hydroxy or carboxylated derivatives. Optimize stoichiometry of oxidizing agents (e.g., 1.1 eq Dess-Martin) .
  • Diastereomers : Chiral HPLC (Chiralpak IA column) resolves S/R diastereomers, with mobile phase hexane:isopropanol (90:10) .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust formation using fume hoods .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc-group hydrolysis .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nucleophilicity of the 2-carboxylic acid group. Key parameters:

  • Electrostatic Potential Maps : Highlight electron-deficient regions at C4-oxo, which may participate in hydrogen bonding during crystallization .
  • Transition State Analysis : Predict activation energy for amide bond formation with amino esters, guiding catalyst selection (e.g., HOBt/EDCI) .

Q. What strategies resolve contradictions in chiral purity analysis between HPLC and X-ray data?

  • Flack Parameter Refinement : In X-ray analysis, ensure the Flack parameter (x) converges to <0.1 for enantiopure samples. Discrepancies with HPLC may arise from crystal twinning; use TWINABS for data correction .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., negative band at 220 nm) with S-configuration to cross-validate HPLC retention times .

Q. How is this compound applied in studying enzyme inhibition mechanisms?

The 4-oxo-piperidine scaffold mimics transition states in protease-catalyzed reactions. Example protocols:

  • Kinetic Assays : Measure inhibition constants (Ki) against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). IC₅₀ values <10 µM indicate competitive binding .
  • Crystallography : Co-crystallize with target enzymes (e.g., thrombin) to resolve binding modes at 1.8 Å resolution using SHELX .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable monoclinic (P2₁) crystals. Add 5% DMSO to improve crystal size .
  • Disorder : The Boc group may exhibit rotational disorder. Refine using PART instructions in SHELXL and apply ISOR restraints .

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